Ivm aglycone

Anthelmintic resistance C. elegans Macrocyclic lactones

Procure this well-characterized Ivm aglycone to ensure integrity in resistance assays and analytical validation. As the acid degradation product of ivermectin, it retains the core macrocyclic lactone but lacks the disaccharide unit, resulting in potent larval development inhibition without paralytic activity. Its distinct pharmacological profile—~100-fold less potent than ivermectin in motility assays—makes it a non-substitutable reference standard for SAR studies, P-glycoprotein efflux research, and as Ivermectin EP Impurity G for HPLC/UPLC method validation. Using impure or analog compounds will compromise your data.

Molecular Formula C34H50O8
Molecular Weight 586.8 g/mol
CAS No. 73162-95-5
Cat. No. B601523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvm aglycone
CAS73162-95-5
SynonymsIvermectin B1 Aglycon;  (6R,13S,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-13-hydroxy-25-[(1S)-1-methylpropyl]-milbemycin B;  [6R,13S,25R(S)]-5-O-Demethyl-28-deoxy-6,28-epoxy-13-hydroxy-25-(1-methylpropyl)-milbemycin B; 
Molecular FormulaC34H50O8
Molecular Weight586.8 g/mol
Structural Identifiers
SMILESCCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)O)C)C
InChIInChI=1S/C34H50O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,15,19-20,22,25-31,35-36,38H,7,12-14,16-18H2,1-6H3/b9-8+,21-11+,24-10+/t19-,20-,22-,25+,26-,27-,28-,29+,30+,31+,33+,34+/m0/s1
InChIKeyXOCXXEYUGYTCNG-AOIHNFKZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Ivm aglycone (CAS 73162-95-5): Essential Baseline Characterization for Informed Procurement Decisions


Ivm aglycone (Ivermectin B1a aglycone; CAS 73162-95-5) is the acid degradation product of ivermectin, formed via hydrolysis of its disaccharide unit [1]. This semi-synthetic macrocyclic lactone retains the core 16-membered ring and spiroketal/bicyclic acetal functionalities but lacks the oleandrosyl-oleandrose disaccharide moiety [1]. It is a potent inhibitor of nematode larval development yet is devoid of the paralytic activity characteristic of the parent compound [1].

Why Generic Ivm aglycone Substitution Fails: The Necessity of Procuring Precisely Characterized Ivm aglycone


Despite its structural similarity to ivermectin, Ivm aglycone exhibits a distinct pharmacological profile. Simple substitution with the parent drug or related macrocyclic lactones (MLs) is not scientifically valid. Ivm aglycone demonstrates significantly reduced potency in functional assays [1] and lacks the paralytic effect seen with ivermectin . Furthermore, its utility as a sensitive probe for detecting ivermectin resistance [2] and as a defined impurity reference standard necessitates procurement of a well-characterized, high-purity Ivm aglycone product. Using a related analog without verifying these specific attributes will compromise the integrity of research outcomes and analytical validation.

Ivm aglycone Quantitative Evidence Guide: Verifiable Differentiators for Scientific Selection


Functional Potency in Nematode Motility: Ivm aglycone Demonstrates Significantly Lower Potency than Ivermectin

In a motility assay using wild-type C. elegans (N2 strain), Ivm aglycone (IVMa) exhibits a 100-fold lower potency compared to the parent compound ivermectin (IVM) [1]. This quantifiable difference is critical for studies of structure-activity relationships and resistance mechanisms.

Anthelmintic resistance C. elegans Macrocyclic lactones

Larval Development Inhibition: Ivm aglycone as a Potent Inhibitor with a Distinct Functional Profile

Ivm aglycone is a potent inhibitor of nematode larval development but, crucially, it does not cause the rapid paralytic activity associated with ivermectin [1]. This functional uncoupling makes it a valuable tool for dissecting the mechanisms of anthelmintic action beyond acute neuromuscular paralysis.

Nematode larval development Anthelmintic In vitro assay

Ivermectin Resistance Detection: Ivm aglycone as a Sensitive Probe with High Resistance Factors

Ivm aglycone serves as a sensitive probe for detecting ivermectin resistance. In a larval development test (MALDT) comparing susceptible and resistant isolates of Haemonchus contortus, the use of Ivm aglycone yielded resistance factors (RF) above 20 for highly resistant isolates [1]. This high RF provides a clear discrimination between susceptible and resistant nematode populations.

Anthelmintic resistance Larval development test Haemonchus contortus

P-glycoprotein Binding Affinity: Ivm aglycone's Reduced Affinity Compared to Sugar-Containing Avermectins

In silico docking studies reveal that aglycone MLs like Ivm aglycone and moxidectin have significantly lower binding affinity for the nematode P-glycoprotein (Cel-Pgp-1) compared to avermectins that retain their sugar substituents [1]. This difference is attributed to the lack of sugar moieties that form hydrogen bonds with specific residues (e.g., Y771) in the drug-binding pocket.

P-glycoprotein Drug efflux Macrocyclic lactone resistance

Optimal Application Scenarios for Procuring Ivm aglycone (CAS 73162-95-5)


Anthelmintic Resistance Monitoring and Surveillance

Procure Ivm aglycone to develop and implement highly sensitive larval development tests for detecting ivermectin resistance in parasitic nematodes of livestock. As demonstrated by Várady et al. (2013), Ivm aglycone yields resistance factors >20 in highly resistant H. contortus isolates, providing a robust discriminatory tool [1].

Structure-Activity Relationship (SAR) Studies of Macrocyclic Lactones

Use Ivm aglycone as a critical comparator in SAR studies to elucidate the functional contribution of the disaccharide moiety to anthelmintic potency and paralysis. Its ~100-fold lower potency in C. elegans motility assays compared to ivermectin [2] and its distinct lack of paralytic activity [3] make it an ideal reference compound for dissecting the molecular determinants of ivermectin's dual actions.

Analytical Method Development and Validation for Ivermectin Impurities

Procure Ivm aglycone (designated Ivermectin EP Impurity G) as a certified reference standard for the development and validation of HPLC/UPLC methods to quantify degradation products in ivermectin active pharmaceutical ingredients (APIs) and finished dosage forms, ensuring compliance with regulatory guidelines .

Investigating P-glycoprotein-Mediated Drug Efflux and Resistance

Utilize Ivm aglycone as a model substrate to study the impact of sugar moieties on P-glycoprotein (P-gp) recognition and efflux. In silico data indicate it has lower affinity for Cel-Pgp-1 compared to sugar-containing avermectins [4], making it a valuable tool for understanding and potentially circumventing efflux-based resistance mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ivm aglycone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.